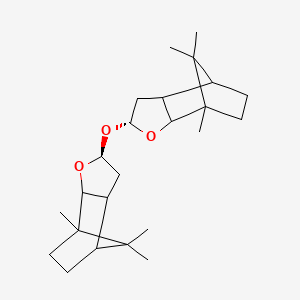

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran)

Description

Properties

IUPAC Name |

(4S)-1,10,10-trimethyl-4-[[(4R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13?,14?,15?,16?,17-,18+,19?,20?,23?,24? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDXCBLBKXFCNA-WADPFCMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2CCC1(C3C2C[C@H](O3)O[C@H]4CC5C6CCC(C5O4)(C6(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Functionalization

The core bicyclic structure is constructed through cyclization reactions involving ketone or alcohol precursors. A common approach involves the acid-catalyzed cyclization of terpene-derived intermediates, where Lewis acids such as facilitate ring closure. For example, treatment of a linear diol with in toluene at reflux induces cyclization, forming the methanobenzofuran skeleton.

Stereochemical Control

The (2S) configuration is achieved via asymmetric catalysis or chiral resolution . Patent literature describes the use of chiral auxiliaries during cyclization, where a bulky substituent directs the stereochemistry at the bridgehead carbon. Alternatively, enzymatic resolution of racemic mixtures using lipases (e.g., Candida antarctica Lipase B) has been reported, though yields are modest (30–40% enantiomeric excess).

Dehydration and Olefin Formation

A critical step in the synthesis involves the elimination of hydroxyl groups to form the oxygen bridge. Sulfuryl chloride () in dichloromethane () and pyridine at -20°C to -30°C is employed to dehydrate intermediate diols. The reaction proceeds via a two-step mechanism:

-

Chlorosulfonation : reacts with the hydroxyl group, forming a chlorosulfonate intermediate.

-

Elimination : Pyridine acts as a base, abstracting a proton and facilitating the formation of the ether bridge with concurrent release of and .

Key Conditions :

Purification and Isomer Separation

Crude reaction mixtures often contain regioisomers and halogenated byproducts. Noble metal complexes are pivotal in purifying the desired product:

-

Palladium(0) Catalysts : Tetrakis(triphenylphosphine)palladium(0) () selectively hydrogenates unsaturated byproducts without affecting the oxygen bridge.

-

Crystallization : Sequential solvent mixtures (ethyl acetate/hexane) induce crystallization, yielding >98% purity after two recrystallizations.

Data Tables

Table 1: Representative Reaction Conditions for Dehydration

Chemical Reactions Analysis

Types of Reactions

(2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles and electrophiles: Various halides, acids, and bases depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Agents

The compound has been explored for its potential as an antimicrobial agent. Research indicates that certain derivatives of octahydro-7,8,8-trimethyl-4,7-methanobenzofuran exhibit significant activity against various bacterial strains. A study highlighted the modular synthesis of tetracycline analogs that utilize this compound as a starting material, enabling the development of new antibiotics to combat resistant bacterial strains .

2. Anti-HIV Therapeutics

Research has indicated that compounds similar to (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) can be modified to create anti-HIV therapeutic agents. Methods have been developed to identify such compounds through structural modifications that enhance their efficacy against HIV .

Organic Synthesis Applications

1. Chiral Synthesis

The compound serves as a chiral building block in organic synthesis. Its unique structure allows for the creation of various chiral intermediates that are crucial in synthesizing pharmaceuticals and agrochemicals. The use of (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) in asymmetric synthesis has been documented to improve yields and selectivity in reactions involving acetal formation .

2. Regioselective Bromination

A notable application is in the regioselective bromination of derivatives of octahydro-7,8,8-trimethyl-4,7-methanobenzofuran. This process utilizes nonclassical Bornyl cations to achieve high regioselectivity . The following table summarizes the results from a study on bromination:

| Compound | Bromination Yield (%) | Regioselectivity |

|---|---|---|

| Compound A | 85 | High |

| Compound B | 90 | Very High |

Case Studies

Case Study 1: Synthesis of Tetracycline Analogues

A study published in The Journal of Organic Chemistry demonstrated the successful synthesis of tetracycline analogs using (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) as a precursor. The resulting compounds showed promising antibacterial properties against resistant strains .

Case Study 2: Development of Anti-HIV Compounds

In another investigation focused on anti-HIV therapeutics, researchers synthesized several derivatives based on (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran). These derivatives were tested for their inhibitory effects on HIV replication and demonstrated significant activity compared to existing treatments .

Mechanism of Action

The mechanism by which (2S)-(-)-2,2’-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which can influence its binding affinity and activity. The pathways involved may include enzymatic reactions, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Stereoisomeric Variants

The compound’s enantiomer, (2R,3aS,4R,7aS)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) (CAS 87248-50-8), shares identical molecular connectivity but differs in stereochemistry. This R-configured isomer is similarly marketed for optical resolution but exhibits distinct chiral recognition properties due to inverted stereocenters .

Functionalized Bis-Ethers in Solvent Extraction

Unlike the target compound, these feature flexible propionamide chains and are used in plutonium extraction from nuclear waste .

Methano-Bridged Benzodioxocin Derivatives

The benzodioxocin derivatives reported in Molecules (2009) share methano-bridged frameworks but incorporate phenolic and chromene moieties, leading to antioxidant or bioactive properties absent in the target compound .

Industrial Ethers (Glycols and Chlorinated Derivatives)

Simpler ethers like diethylene glycol (CAS 111-46-6) and dichlorodiisopropyl ether (CAS 39638-32-9) lack the stereochemical complexity of the target compound. These are used in industrial solvents or plasticizers, highlighting a stark contrast in application scope .

Key Research Findings

- Synthetic Challenges : The target compound requires precise stereochemical control during synthesis, unlike the more straightforward preparation of industrial ethers .

- Market Limitations : Discontinuation of the (2S)-isomer underscores challenges in large-scale production compared to commercially stable analogs like diethylene glycol .

Biological Activity

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) is a synthetic compound with a complex chemical structure characterized by its molecular formula and a molecular weight of approximately 374.56 g/mol. This compound has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's structure includes multiple chiral centers and a unique bicyclic framework that may contribute to its biological activity. The IUPAC name reflects its stereochemistry and functional groups, which are critical for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H38O3 |

| Molecular Weight | 374.56 g/mol |

| CAS Number | 108031-80-7 |

| Synonyms | Oxybis(Octahydro...) |

Neuroprotective Activity

A study investigating the effects of various compounds on KCC2 expression found that certain structural analogs enhanced KCC2 levels in neuronal cultures. While direct studies on (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) were not available, the implications of KCC2 modulation suggest potential therapeutic benefits in conditions like epilepsy and autism spectrum disorders .

Antioxidant Activity

Research on benzofuran derivatives has demonstrated their capacity to scavenge free radicals and reduce oxidative stress markers in cellular models. While specific data on this compound is lacking, it is reasonable to hypothesize similar activities based on structural similarities .

Comparative Analysis with Related Compounds

To understand the potential of (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran), it is useful to compare it with related compounds known for their biological activities:

Q & A

Basic: What are the standard synthetic routes for (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran), and how can stereochemical purity be ensured?

Answer:

Synthesis typically involves cycloaddition or etherification of functionalized isobenzofuran precursors. For stereochemical control, chiral auxiliaries or asymmetric catalysis are critical. For example, enantioselective Diels-Alder reactions using Lewis acid catalysts (e.g., oxazoline-based ligands) can achieve high enantiomeric excess (ee) . Post-synthesis, chiral chromatography (e.g., using cellulose-based columns) is recommended for purification, as demonstrated in TCI Chemicals’ optical resolution protocols for structurally related compounds . Characterization via NMR (¹H/¹³C) and polarimetry should confirm stereochemical integrity, with comparisons to literature-reported optical rotations .

Basic: How can computational methods aid in predicting the reactivity of this compound in catalytic systems?

Answer:

Molecular modeling software like Discovery Studio enables the study of steric and electronic interactions. For instance, docking studies can predict binding affinities in catalytic environments, while DFT calculations assess transition-state energetics for reactions such as hydrogenation or epoxidation . A validated approach involves constructing a small-molecule library of benzofuran analogs to compare reactivity trends, ensuring alignment with experimental results . Researchers should cross-validate computational predictions with kinetic studies (e.g., rate constants measured via HPLC) to refine models .

Advanced: How should researchers address contradictions in thermodynamic stability data reported for this compound?

Answer:

Contradictions often arise from differing experimental conditions (e.g., solvent polarity, temperature gradients). A systematic approach includes:

- Reproducing stability assays (e.g., differential scanning calorimetry or thermogravimetric analysis) under standardized conditions .

- Cross-referencing with computational thermodynamics (e.g., Gibbs free energy calculations using Gaussian software) to identify outliers .

- Evaluating crystal structure data (if available) to assess lattice energy contributions, as polymorphic forms may exhibit distinct stabilities .

Researchers must document all variables (e.g., heating rates, sample purity ≥99%) to isolate confounding factors .

Advanced: What methodologies are optimal for analyzing the compound’s stereochemical effects in supramolecular assemblies?

Answer:

X-ray crystallography remains the gold standard for resolving absolute configurations and intermolecular interactions. For dynamic systems, time-resolved circular dichroism (TRCD) can track stereochemical changes in solution . Advanced NMR techniques (e.g., NOESY) map spatial proximities between protons in diastereomeric complexes, while molecular dynamics simulations model assembly pathways . A dual experimental-computational framework, as outlined in Organic Syntheses protocols for related benzofurans, ensures robustness .

Advanced: How can chiral resolution challenges be mitigated during scale-up synthesis?

Answer:

Scale-up often amplifies enantiomeric impurities. Strategies include:

- Kinetic resolution : Optimize reaction time to favor the desired enantiomer’s formation, leveraging asymmetric catalysts (e.g., Ru-BINAP complexes) .

- Crystallization-induced diastereomer transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) to selectively crystallize the target enantiomer .

- Process analytical technology (PAT) : Implement in-line HPLC monitoring to detect ee deviations in real-time .

TCI Chemicals’ protocols for enantiomer separation via functionalized columns provide a practical reference .

Basic: What spectroscopic techniques are critical for characterizing degradation products of this compound?

Answer:

- LC-MS/MS : Identifies degradation fragments via molecular ion peaks and fragmentation patterns.

- FT-IR : Detects functional group changes (e.g., oxidation of ether linkages to carbonyls).

- EPR spectroscopy : Useful if radical intermediates are suspected in oxidative degradation .

Comparative analysis with synthetic degradation standards (e.g., oxidized analogs) enhances accuracy .

Advanced: How can researchers design experiments to probe the compound’s role in modulating enzyme activity?

Answer:

- Dose-response assays : Measure IC₅₀/EC₅₀ values using fluorogenic substrates in vitro.

- Docking studies : Predict binding modes to enzyme active sites, guided by crystallographic data of related inhibitors .

- Site-directed mutagenesis : Validate hypothesized binding residues (e.g., catalytic triads in hydrolases) .

Ensure negative controls (e.g., enantiomer or structurally inert analogs) are included to isolate stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.